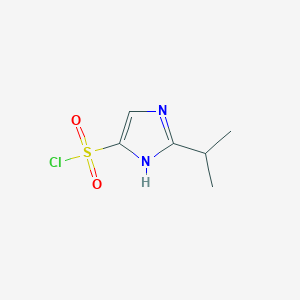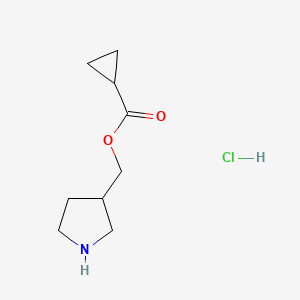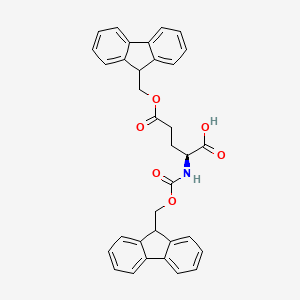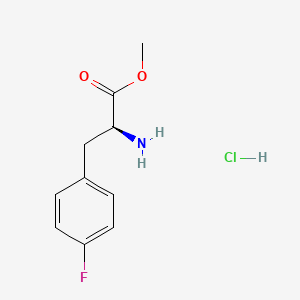
3-Etinilpirrolidina-1-carboxilato de terc-butilo
Descripción general
Descripción
Tert-butyl 3-ethynylpyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C11H17NO2 and its molecular weight is 195.26 g/mol. The purity is usually 95%.
The exact mass of the compound Tert-butyl 3-ethynylpyrrolidine-1-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Tert-butyl 3-ethynylpyrrolidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3-ethynylpyrrolidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de Productos Naturales Biológicamente Activos
El 3-Etinilpirrolidina-1-carboxilato de terc-butilo sirve como precursor en la síntesis de varios productos naturales biológicamente activos. Su estructura es significativa como un andamiaje para compuestos aislados de plantas, bacterias y hongos. Por ejemplo, se ha utilizado en la síntesis de derivados de indol como Indiacen A y B, que poseen una gama de actividades biológicas que incluyen propiedades anticancerígenas, antiinflamatorias y analgésicas .
Aplicaciones Antibacterianas y Antifúngicas
Los derivados del this compound se han estudiado por sus actividades antibacterianas y antifúngicas. Estos compuestos han mostrado una actividad moderada contra varios microorganismos, convirtiéndolos en candidatos potenciales para su posterior desarrollo como agentes antimicrobianos .
Descubrimiento y Desarrollo de Fármacos
La versatilidad del compuesto lo convierte en un intermedio valioso en el descubrimiento de fármacos. Su capacidad de ser modificado fácilmente permite la creación de una variedad de compuestos orgánicos novedosos, como amidas, sulfonamidas e imidazolinonas, que han mostrado un amplio espectro de actividades biológicas, incluidas las actividades anticancerígenas, antiparasitarias y antidepresivas .
Estudios Conformacionales en Química Medicinal
La flexibilidad estructural de los derivados del this compound permite estudios conformacionales que son cruciales en la química medicinal. Comprender el comportamiento conformacional de estos compuestos puede conducir al diseño de fármacos más efectivos con actividades biológicas específicas .
Síntesis de Derivados de Piperidina
Los derivados de piperidina sintetizados a partir del this compound son importantes en el campo de la química orgánica. Estos derivados se pueden utilizar para crear una variedad de compuestos con posibles aplicaciones farmacológicas, como antihistamínicos y antidepresivos .
Síntesis Estereoselectiva
El compuesto también se utiliza en síntesis estereoselectiva, que es vital para crear isómeros específicos de moléculas de fármacos que pueden tener diferentes efectos biológicos. Por ejemplo, los derivados del this compound se han utilizado para obtener isómeros cis de ciertos derivados de piperidina, que son importantes en el desarrollo de productos farmacéuticos .
Análisis Bioquímico
Biochemical Properties
Tert-butyl 3-ethynylpyrrolidine-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, it has been observed to interact with enzymes involved in the synthesis of pyrrolidine derivatives . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.
Cellular Effects
The effects of tert-butyl 3-ethynylpyrrolidine-1-carboxylate on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell . Additionally, it has been shown to impact cell signaling pathways, leading to changes in cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, tert-butyl 3-ethynylpyrrolidine-1-carboxylate exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding often results in conformational changes in the target biomolecule, thereby altering its activity . Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl 3-ethynylpyrrolidine-1-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of tert-butyl 3-ethynylpyrrolidine-1-carboxylate vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating specific biochemical pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
Tert-butyl 3-ethynylpyrrolidine-1-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect the levels of specific metabolites within the cell, thereby influencing overall metabolic flux . The compound’s involvement in these pathways highlights its potential as a tool for studying metabolic processes.
Transport and Distribution
Within cells and tissues, tert-butyl 3-ethynylpyrrolidine-1-carboxylate is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization within specific cellular compartments can influence its activity and function.
Subcellular Localization
The subcellular localization of tert-butyl 3-ethynylpyrrolidine-1-carboxylate is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall function within the cell.
Propiedades
IUPAC Name |
tert-butyl 3-ethynylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-5-9-6-7-12(8-9)10(13)14-11(2,3)4/h1,9H,6-8H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDGOUSDBBFBRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70708369 | |
| Record name | tert-Butyl 3-ethynylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70708369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287193-00-4 | |
| Record name | tert-Butyl 3-ethynylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70708369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-ethynylpyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 2-[(butan-2-yl)amino]acetate](/img/structure/B1442833.png)
![1-{1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine](/img/structure/B1442836.png)

![[1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1442839.png)

![4-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride](/img/structure/B1442843.png)
![4-[2-(2-Ethoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1442844.png)





